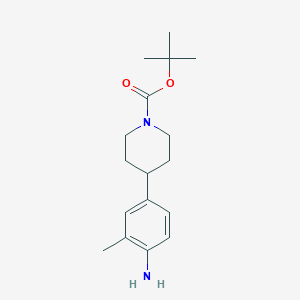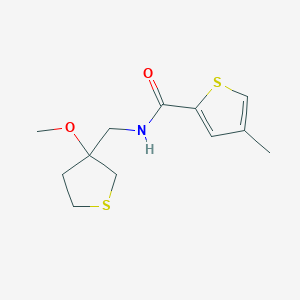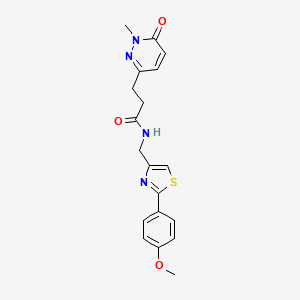![molecular formula C16H21ClN4O2S B2601225 2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride CAS No. 1396815-96-5](/img/structure/B2601225.png)
2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: The benzothiadiazole-5-carbonyl chloride can be synthesized from 2,1,3-benzothiadiazole through chlorination reactions.
Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiadiazole-5-carbonyl chloride reacts with piperazine.
Cyclopropyl Group Addition: The cyclopropyl group is added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Benzothiadiazoline derivatives.
Substitution: Various piperazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1,3-Benzothiadiazole-5-carbonyl chloride: Shares the benzothiadiazole moiety but lacks the piperazine and cyclopropyl groups.
Piperazine derivatives: Compounds like 1-(2,1,3-benzothiadiazole-5-carbonyl)piperazine share the piperazine ring but differ in other structural features.
Uniqueness
2-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is unique due to its combination of a benzothiadiazole moiety, a piperazine ring, and a cyclopropyl group, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S.ClH/c21-15(11-1-2-11)10-19-5-7-20(8-6-19)16(22)12-3-4-13-14(9-12)18-23-17-13;/h3-4,9,11,15,21H,1-2,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOAGCDRBRQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2601146.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2601147.png)

![3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid](/img/structure/B2601150.png)

![9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione](/img/structure/B2601152.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2601153.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2601154.png)
![(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B2601157.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2601159.png)

![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2601161.png)


